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Compound of Interest

Compound Name:
N-(2-hydroxyethyl)-2-

phenylacetamide

Cat. No.: B1293601 Get Quote

Application Notes and Protocols for the Synthesis
of Mirabegron
Topic: Synthesis of Mirabegron using an N-(2-hydroxyethyl)-2-phenylacetamide derivative as

a key intermediate.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and

selective β3-adrenergic receptor agonist. It is primarily indicated for the treatment of overactive

bladder (OAB), a condition characterized by symptoms of urge urinary incontinence, urgency,

and urinary frequency.[1] The mechanism of action involves the relaxation of the detrusor

smooth muscle in the bladder during the urine storage phase, which increases bladder

capacity.[2][3][4]

This document outlines a detailed synthetic protocol for Mirabegron. The synthesis proceeds

through a key intermediate, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which

is structurally related to N-(2-hydroxyethyl)-2-phenylacetamide. This specific route is well-

documented and provides a reliable method for obtaining Mirabegron with high purity. The

overall synthetic strategy involves three main stages: the synthesis of the key amide
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intermediate, reduction of the amide and nitro functionalities, and the final coupling reaction to

yield Mirabegron.

Data Presentation
The following tables summarize the key transformations and quantitative data for the synthesis

of Mirabegron.

Table 1: Synthesis of Key Intermediates

Step Reaction
Key
Reagents

Product Yield (%) Purity (%)

1
Amide

Formation

(R)-mandelic

acid, 4-

nitrophenylet

hylamine

hydrochloride

, EDC, HOBt

(R)-2-

hydroxy-N-[2-

(4-

nitrophenyl)et

hyl]-2-

phenylaceta

mide

~86% >99%

2
Amide

Reduction

Borane-

tetrahydrofur

an complex

(R)-2-[[2'-(4-

nitrophenyl)et

hyl]amino]-1-

phenylethano

l

Not isolated
Not

applicable

3
Nitro

Reduction

Palladium on

carbon

(Pd/C),

Hydrogen

gas or

Ammonium

formate

(R)-2-((4-

aminophenyl

ethyl)amino)-

1-

phenylethano

l

~86% >99%

Table 2: Synthesis of Mirabegron
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Step Reaction
Key
Reagents

Product Yield (%) Purity (%)

4
Final

Coupling

(R)-2-((4-

aminophenyl

ethyl)amino)-

1-

phenylethano

l, 2-

aminothiazole

-4-yl-acetic

acid,

EDC.HCl

Mirabegron ~84.5% >99.8%

Experimental Protocols
Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-
nitrophenyl)ethyl]-2-phenylacetamide
This protocol describes the formation of the key amide intermediate from (R)-mandelic acid and

4-nitrophenylethylamine hydrochloride.

Materials:

(R)-mandelic acid

4-nitrophenylethylamine hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

Triethylamine

Dichloromethane (DCM)

Hydrochloric acid (1N)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of (R)-mandelic acid in dichloromethane, add 1-hydroxybenzotriazole (HOBt)

and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Stir the mixture at room temperature for 30 minutes.

Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture.

Continue stirring at room temperature for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially

with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by recrystallization to yield (R)-2-hydroxy-N-[2-(4-

nitrophenyl)ethyl]-2-phenylacetamide as a solid.

Protocol 2: Synthesis of (R)-2-((4-
aminophenylethyl)amino)-1-phenylethanol
This protocol details the reduction of both the amide and nitro groups of the intermediate

synthesized in Protocol 1. This can be performed as a one-pot procedure.

Materials:

(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
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N,N-diethylaniline borane complex (DEANB) or Borane-tetrahydrofuran complex

Tetrahydrofuran (THF)

Toluene

Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's reagent (Pd(OH)2/C)

Methanol

Ammonium formate (optional, as a hydrogen donor)

Procedure:

Dissolve (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran

(THF).

Add N,N-diethylaniline borane complex and heat the mixture to reflux for 3-6 hours.

Monitor the reduction of the amide group by HPLC.

After completion, add toluene and distill off the tetrahydrofuran.

In a separate flask, prepare a suspension of Pearlman's reagent in methanol.

Gradually add the residue from the previous step to the catalyst suspension at room

temperature.

Pressurize the reaction vessel with hydrogen gas (or add ammonium formate) and stir

vigorously at room temperature until the reduction of the nitro group is complete (as

monitored by TLC or HPLC).[2]

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad

with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-((4-

aminophenylethyl)amino)-1-phenylethanol, which can be further purified or used directly in

the next step.
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Protocol 3: Synthesis of Mirabegron
This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-

yl)acetic acid.

Materials:

(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol (or its hydrochloride salt)

2-(2-aminothiazol-4-yl)acetic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

Concentrated hydrochloric acid

Water

n-Butanol

Aqueous ammonia solution

Procedure:

Prepare a mixed solution of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol

hydrochloride, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid in

water.[5]

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture

at approximately 28°C and stir for 1-3 hours.[5]

Monitor the reaction by HPLC.

After the reaction is complete, add n-butanol to the reaction mixture, followed by the addition

of an aqueous ammonia solution to basify the mixture.[5]

Separate the organic layer and wash it successively with aqueous ammonia and water.[5]

Partially concentrate the organic layer under vacuum.
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Add an anti-solvent like toluene and cool the solution to room temperature to induce

crystallization.[6]

Filter the solid, wash with toluene, and dry under vacuum to obtain Mirabegron.[5][6]

Visualizations
Mirabegron Synthesis Workflow
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Caption: Overall workflow for the synthesis of Mirabegron.
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Caption: Signaling pathway of Mirabegron in bladder muscle cells.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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